molecular formula C19H23N3OS B10782288 Leminoprazole CAS No. 177541-01-4

Leminoprazole

Cat. No.: B10782288
CAS No.: 177541-01-4
M. Wt: 341.5 g/mol
InChI Key: PSIREIZGKQBEEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Leminoprazole is a proton pump inhibitor that is used to reduce gastric acid secretion. It is known for its dual action of inhibiting gastric acid secretion and protecting gastric mucosal cells. This compound is particularly effective in treating conditions such as gastric ulcers and duodenal ulcers.

Preparation Methods

Synthetic Routes and Reaction Conditions

Leminoprazole can be synthesized through a multi-step process involving the condensation of a substituted benzimidazole with a pyridine derivative. The reaction typically requires the use of strong acids or bases as catalysts and is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The process includes steps such as purification and crystallization to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Leminoprazole undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is typically carried out under anhydrous conditions.

    Substitution: Common reagents include halogens and nucleophiles. The reaction is typically carried out under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides, while reduction can lead to the formation of sulfides.

Scientific Research Applications

Leminoprazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound in studies of proton pump inhibitors and their mechanisms of action.

    Biology: It is used in studies of gastric acid secretion and its regulation.

    Medicine: It is used in the treatment of gastric and duodenal ulcers, as well as other conditions involving excessive gastric acid secretion.

    Industry: It is used in the pharmaceutical industry for the production of medications that treat gastric acid-related conditions.

Mechanism of Action

Leminoprazole exerts its effects by inhibiting the hydrogen-potassium ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition prevents the final step of gastric acid production, thereby reducing the overall acidity in the stomach. The compound also stimulates the synthesis and release of basic fibroblast growth factor, promoting the proliferation of submucosal fibroblasts and aiding in ulcer healing.

Comparison with Similar Compounds

Leminoprazole is similar to other proton pump inhibitors such as omeprazole, lansoprazole, and pantoprazole. it is unique in its dual action of inhibiting gastric acid secretion and protecting gastric mucosal cells. This dual action makes it particularly effective in treating conditions such as gastric ulcers and duodenal ulcers.

List of Similar Compounds

  • Omeprazole
  • Lansoprazole
  • Pantoprazole
  • Esomeprazole

Properties

CAS No.

177541-01-4

Molecular Formula

C19H23N3OS

Molecular Weight

341.5 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfinylmethyl)-N-methyl-N-(2-methylpropyl)aniline

InChI

InChI=1S/C19H23N3OS/c1-14(2)12-22(3)18-11-7-4-8-15(18)13-24(23)19-20-16-9-5-6-10-17(16)21-19/h4-11,14H,12-13H2,1-3H3,(H,20,21)

InChI Key

PSIREIZGKQBEEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(C)C1=CC=CC=C1CS(=O)C2=NC3=CC=CC=C3N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.